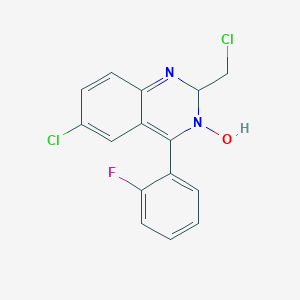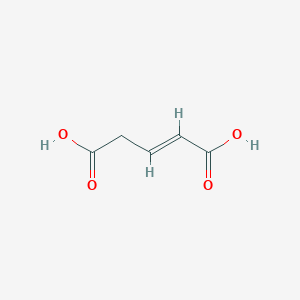
Glutaconato de dimetilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of dimethyl glutaconate and its derivatives has been explored through various methods, including Vilsmeier addition and oxidation processes. For instance, substituted glutaconaldehyde derivatives have been synthesized via Vilsmeier addition to specific alkynes, leading to a range of pentamethinium salts, which represent a pathway to glutaconaldehyde derivatives (Nolte, Schäfer, & Reichardt, 1991). Another method involves the oxidation of dimethyl glutaconate to produce dimethyl 2-oxoglutaconate in improved yields, highlighting an efficient synthesis route (Berkman, 2001).
Molecular Structure Analysis
The molecular structure of dimethyl glutaconate derivatives has been elucidated through various analytical techniques, including spectral analysis and crystal structure determination. Studies have detailed the structural elucidation of these compounds, revealing insights into their molecular configurations and the impact of different substitutions on their structure (Filippakis, Leiserowitz, & Schmidt, 1967).
Chemical Reactions and Properties
Dimethyl glutaconate undergoes various chemical reactions, including base-catalyzed [3 + 3] and [3 + 2 + 1] annulation-aerobic oxidative benzannulations, leading to the formation of substituted benzenes under mild, metal-free conditions (Diallo et al., 2012). Additionally, the reactivity of dimethyl glutaconate in electrochemical fluorination has been studied, demonstrating its potential for synthesizing monofluoro derivatives (Ilayaraja, Radhakrishnan, & Renganathan, 2010).
Aplicaciones Científicas De Investigación
Síntesis de 3-[(Z)-1-propenil]glutarato de dimetilo
El glutaconato de dimetilo se puede utilizar en la síntesis de 3-[(Z)-1-propenil]glutarato de dimetilo . Este compuesto podría utilizarse como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Síntesis de derivados de fenantridinona
Otra aplicación del this compound es en la síntesis de derivados de fenantridinona . Las fenantridinonas son una clase de compuestos orgánicos que se han estudiado por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas.
Síntesis de dieno deficiente en electrones fusionado con cumarina
El this compound reacciona con el salicilaldehído en presencia de piperidina para formar un dieno deficiente en electrones fusionado con cumarina . Esta reacción podría ser útil en la síntesis de moléculas orgánicas complejas con posibles aplicaciones en química medicinal.
Inmunomodulación de los macrófagos
Aunque no está directamente relacionado con el this compound, vale la pena mencionar un compuesto similar, el itaconato. El itaconato, un subproducto del ciclo del ácido tricarboxílico, se ha encontrado que juega un papel significativo en el control del inmunofenotipo y la respuesta inflamatoria de los macrófagos . Esto sugiere que compuestos similares, como el this compound, podrían tener efectos similares y podrían estudiarse más a fondo por sus propiedades inmunomoduladoras.
Posible papel en el metabolismo energético
De nuevo, trazando un paralelismo con el itaconato, se sabe que el itaconato afecta al metabolismo energético de los macrófagos . Dada la similitud estructural, el this compound podría tener potencialmente un efecto similar en el metabolismo energético celular, lo que podría ser un área interesante para futuras investigaciones.
Posible papel en la inflamación y la respuesta inmunitaria
Sobre la base de los puntos anteriores, si el this compound realmente afecta al metabolismo de los macrófagos, también podría tener un impacto en la inflamación y la respuesta inmunitaria . Esto podría tener implicaciones para el tratamiento de enfermedades en las que la inflamación juega un papel clave.
Mecanismo De Acción
Target of Action
Dimethyl glutaconate, also known as dimethyl 2-pentenoate, is a diester It is known to react with various compounds in the presence of catalysts, forming different products .
Mode of Action
Dimethyl glutaconate interacts with its targets through chemical reactions. For instance, it reacts with salicaldehyde in the presence of piperidine to form a coumarin-fused electron-deficient diene . This reaction is an example of how dimethyl glutaconate can interact with other molecules to form new compounds.
Biochemical Pathways
It is known to be used in the synthesis of various compounds . For example, it has been used in the Knoevenagel condensation reaction, a prominent organic reaction commonly utilized in the total synthesis of natural and biologically potent products .
Pharmacokinetics
Its physical properties such as its density (1124 g/mL at 20 °C) and refractive index (n20/D 1452) have been documented . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of dimethyl glutaconate’s action depend on the specific reaction it is involved in. For instance, in the reaction with salicaldehyde, it forms a coumarin-fused electron-deficient diene . This new compound may have different properties and effects compared to the original dimethyl glutaconate.
Action Environment
Environmental factors can influence the action, efficacy, and stability of dimethyl glutaconate. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in. For instance, the reaction with salicaldehyde requires the presence of piperidine as a catalyst .
Propiedades
IUPAC Name |
dimethyl (E)-pent-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCGFFOFYXLNCG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5164-76-1 | |
| Record name | Dimethyl-pent-2-enedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes dimethyl glutaconate a useful reagent in organic synthesis?
A: Dimethyl glutaconate possesses a unique structure featuring two ester groups conjugated with a double bond. This arrangement makes it a valuable Michael acceptor, meaning it readily reacts with nucleophiles in Michael additions. Furthermore, it can participate in cycloaddition reactions, leading to the formation of cyclic compounds. [, , ]
Q2: Can you provide an example of dimethyl glutaconate's role in constructing complex molecules?
A: One compelling example is its application in synthesizing phenanthridinones [, ]. Researchers successfully utilized dimethyl glutaconate in a base-catalyzed/promoted bicyclization reaction with α,β-unsaturated carbonyl compounds. This reaction efficiently constructs the tricyclic phenanthridinone core, a valuable scaffold found in numerous bioactive compounds. [, ]
Q3: The papers mention "stereoselectivity" in the context of dimethyl glutaconate's reactions. Could you elaborate on this aspect?
A: In certain reactions, for instance, when reacting with cyclopentenone derivatives, dimethyl glutaconate demonstrates stereoselectivity []. This means it preferentially forms one stereoisomer (spatial arrangement of atoms) over others. This selectivity is crucial in organic synthesis, as different stereoisomers can possess distinct biological activities. []
Q4: Are there any limitations associated with the use of dimethyl glutaconate in synthesis?
A: One point to consider is the reactivity of the enone functional group in dimethyl glutaconate, which can react readily with amines at room temperature []. This necessitates careful handling and precise control of reaction conditions to avoid unwanted side reactions. []
Q5: What analytical techniques are employed to characterize and quantify dimethyl glutaconate?
A: Common techniques used to characterize dimethyl glutaconate include melting point determination and spectroscopic methods. Its melting point is reported as 61-62 °C []. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed structural information. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



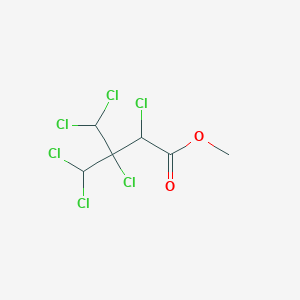
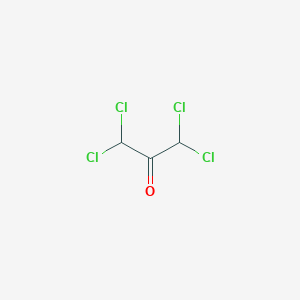
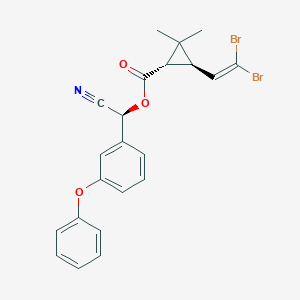
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)
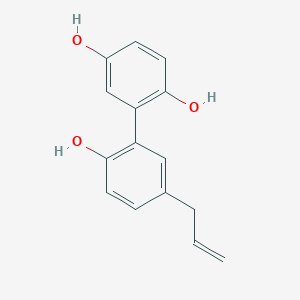
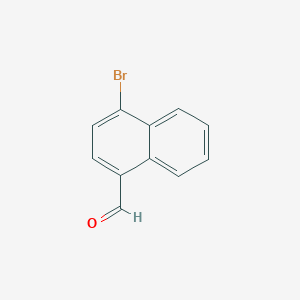
![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)
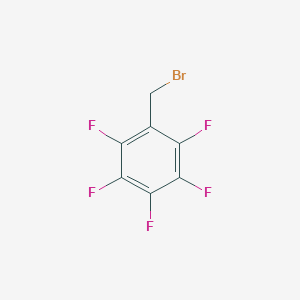
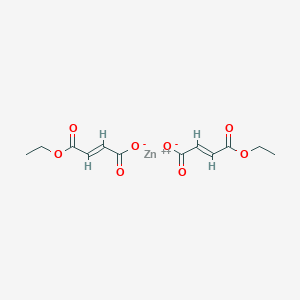
![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)

